molecular formula C10H20O2 B11914006 trans-2-(2-Hydroxypropan-2-yl)-5-methylcyclohexanol

trans-2-(2-Hydroxypropan-2-yl)-5-methylcyclohexanol

Cat. No.: B11914006
M. Wt: 172.26 g/mol
InChI Key: LMXFTMYMHGYJEI-CFCGPWAMSA-N
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Description

trans-2-(2-Hydroxypropan-2-yl)-5-methylcyclohexanol: is a chemical compound with a unique structure that includes a cyclohexanol ring substituted with a hydroxypropan-2-yl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of trans-2-(2-Hydroxypropan-2-yl)-5-methylcyclohexanol typically involves the reaction of cyclohexanone with isopropanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.

Industrial Production Methods: : Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: : trans-2-(2-Hydroxypropan-2-yl)-5-methylcyclohexanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group to a ketone.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the ketone back to the hydroxyl group.

    Substitution: Halogenation reactions can be performed using reagents like thionyl chloride or phosphorus tribromide to substitute the hydroxyl group with a halogen.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone, while reduction can regenerate the original hydroxyl compound.

Scientific Research Applications

Chemistry: : In chemistry, trans-2-(2-Hydroxypropan-2-yl)-5-methylcyclohexanol is used as a building block for the synthesis of more complex molecules

Biology: : In biological research, this compound can be used as a model molecule to study enzyme-catalyzed reactions involving hydroxyl groups. It can also serve as a substrate for investigating metabolic pathways.

Medicine: : In medicine, derivatives of this compound may exhibit pharmacological activities, making them potential candidates for drug development.

Industry: : Industrial applications include the use of this compound as an intermediate in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which trans-2-(2-Hydroxypropan-2-yl)-5-methylcyclohexanol exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes that catalyze oxidation-reduction reactions. The pathways involved can include the conversion of the hydroxyl group to a ketone or vice versa, depending on the specific reaction conditions.

Comparison with Similar Compounds

Similar Compounds: : Compounds similar to trans-2-(2-Hydroxypropan-2-yl)-5-methylcyclohexanol include other cyclohexanol derivatives with different substituents. Examples include 2-(2-Hydroxyethyl)-5-methylcyclohexanol and 2-(2-Hydroxypropyl)-5-methylcyclohexanol.

Uniqueness: : The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, as discussed above.

Properties

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

(1R,2R)-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol

InChI

InChI=1S/C10H20O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3/t7?,8-,9-/m1/s1

InChI Key

LMXFTMYMHGYJEI-CFCGPWAMSA-N

Isomeric SMILES

CC1CC[C@H]([C@@H](C1)O)C(C)(C)O

Canonical SMILES

CC1CCC(C(C1)O)C(C)(C)O

Origin of Product

United States

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